Product packaging for Angiotensinogen fragment 11-14(Cat. No.:CAS No. 102813-98-9)

Angiotensinogen fragment 11-14

Cat. No.: B021799
CAS No.: 102813-98-9
M. Wt: 481.5 g/mol
InChI Key: LVPCJMUBOHOZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angiotensinogen fragment 11-14 is a defined peptide sequence derived from the native angiotensinogen precursor, serving as a specialized tool for investigating the Renin-Angiotensin System (RAS). Angiotensinogen is a glycoprotein synthesized in the liver and is the sole precursor for all angiotensin peptides . The classic RAS cascade begins when renin cleaves the Leu-Val bond between positions 10 and 11 of angiotensinogen to generate the decapeptide angiotensin I . Consequently, fragment 11-14 represents an internal sequence immediately downstream of the renin cleavage site. This fragment provides critical research value for studying the metabolism and enzymatic processing of angiotensinogen. It is particularly useful for exploring the activity of proteolytic enzymes beyond renin that may act on angiotensinogen, characterizing peptide products formed within the complex pathways of the RAS, and developing analytical assays for metabolite detection . Research into such fragments is essential for elucidating the expanded "vasoprotective axes" of the RAS, which include counter-regulatory pathways to the classic angiotensin II-driven effects . This product is intended for laboratory research applications and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H35N7O6 B021799 Angiotensinogen fragment 11-14 CAS No. 102813-98-9

Properties

IUPAC Name

4-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O6/c1-5-11(4)17(28-19(31)16(23)10(2)3)20(32)26-13(6-12-8-24-9-25-12)18(30)27-14(21(33)34)7-15(22)29/h8-11,13-14,16-17H,5-7,23H2,1-4H3,(H2,22,29)(H,24,25)(H,26,32)(H,27,30)(H,28,31)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPCJMUBOHOZHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40403556
Record name Val-Ile-His-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102813-98-9
Record name Val-Ile-His-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40403556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Genesis and Catabolism of Angiotensinogen Fragment 11 14

Precursor Substrate: Angiotensinogen (B3276523) Structure and Proximal Cleavage Sites

Angiotensinogen is a large serpentine (B99607) glycoprotein (B1211001), a member of the serpin superfamily, that serves as the unique precursor for all angiotensin peptides. In humans, it consists of 452 amino acid residues. The N-terminal region of angiotensinogen is crucial as it contains the sequences for various bioactive angiotensin peptides.

The primary and rate-limiting step in the RAS is the cleavage of angiotensinogen by the enzyme renin. Renin, an aspartyl protease, specifically recognizes and cleaves the peptide bond between Leucine (Leu) at position 10 and Valine (Val) at position 11 of the angiotensinogen sequence. jpp.krakow.pl This enzymatic action releases the decapeptide Angiotensin I (Ang I), which comprises residues 1-10. Consequently, this initial cleavage event exposes Valine-11 as the new N-terminal residue of the remaining larger fragment, des(Ang I)angiotensinogen. This cleavage site is fundamental for the generation of Angiotensinogen fragment 11-14.

The subsequent cleavage required to release the C-terminus of the 11-14 fragment occurs after Asparagine (Asn) at position 14. While the enzymatic machinery responsible for this specific cleavage is not definitively characterized in the existing literature, it represents a critical step in the formation of the tetrapeptide.

Table 1: Key Cleavage Sites on Angiotensinogen for Fragment 11-14 Formation

Cleavage PositionAmino Acid SequenceEnzyme (Primary)Product(s)
Between 10 (Leu) and 11 (Val)...-His-Leu--Val-Tyr-...Renin
After 14 (Asn)...-Ile-Asn--...Unspecified Protease(s)

Enzymatic Pathways for this compound Formation

The precise enzymatic cascade leading to the liberation of this compound is an area of ongoing research. However, based on the known cleavage sites and the processing of larger angiotensinogen-derived peptides, a potential pathway can be postulated.

Identification of Specific Proteases or Peptidases Involved

The formation of the N-terminus of the fragment is unequivocally attributed to renin. The identity of the protease or peptidase responsible for the C-terminal cleavage after Asn14 is less clear. General classes of proteases known as asparaginyl endopeptidases, or legumains, are known to cleave peptide bonds C-terminal to asparagine residues. It is plausible that such an enzyme, or another endopeptidase with specificity for this region of angiotensinogen, is involved. Further research is required to isolate and characterize the specific enzyme(s) responsible for this cleavage event.

Consideration of Processing from Larger Angiotensinogen Fragments (e.g., Angiotensinogen (1-14))

It is conceivable that this compound is not directly cleaved from the full-length angiotensinogen molecule but is rather a product of the further processing of larger N-terminal fragments. For instance, the tetradecapeptide Angiotensinogen (1-14) is a known substrate within the RAS. This larger fragment could be acted upon by various peptidases. An initial cleavage by renin would yield Angiotensin I and the 11-14 fragment. Alternatively, other endopeptidases could first cleave after residue 14, followed by the action of an aminopeptidase (B13392206) to remove the N-terminal amino acids preceding Valine-11. The existence of proangiotensin-12, another significant metabolite, also suggests a complex processing cascade where smaller fragments can be generated from larger precursors. mdpi.com

Cellular and Tissue Localization of Forming Enzymes

Renin, the initiator of the cascade, is primarily synthesized, stored, and secreted by the juxtaglomerular cells of the kidney. It then circulates in the bloodstream to act on angiotensinogen. The enzymes responsible for the subsequent C-terminal cleavage after Asn14 would likely be present in plasma or within specific tissues where local RAS activity is prominent. Tissues known to have local renin-angiotensin systems and a variety of peptidases include the heart, brain, kidneys, and adipose tissue. Therefore, the formation of this compound could occur both systemically in the circulation and locally within these tissues.

Degradation Pathways and Metabolites of this compound

Once formed, the tetrapeptide this compound is subject to degradation by various peptidases, leading to its inactivation and the release of its constituent amino acids.

Role of Peptidases (e.g., Aminopeptidase A) in its Catabolism

The degradation of small peptides is typically carried out by exopeptidases, which cleave amino acids from either the N-terminus (aminopeptidases) or the C-terminus (carboxypeptidases).

While the specific peptidases responsible for the catabolism of this compound have not been explicitly identified, general pathways of peptide degradation can be inferred. Aminopeptidases could sequentially cleave the N-terminal Valine, followed by Tyrosine and Isoleucine. For instance, while Aminopeptidase A (APA) is known to cleave N-terminal acidic amino acids like aspartate and glutamate, other aminopeptidases have broader specificities and could act on this fragment.

Similarly, carboxypeptidases could remove the C-terminal Asparagine. The resulting tripeptide and dipeptides would be further broken down into individual amino acids, which can then be reutilized for protein synthesis or enter other metabolic pathways.

Table 2: Potential Catabolic Pathway of this compound

StepEnzyme ClassActionProduct(s)
1AminopeptidaseCleavage of N-terminal ValineTyr-Ile-Asn + Valine
2CarboxypeptidaseCleavage of C-terminal AsparagineVal-Tyr-Ile + Asparagine
3Dipeptidyl peptidases / Tripeptidyl peptidasesCleavage of di- or tri-peptidesSmaller peptide fragments and amino acids
4Various peptidasesComplete hydrolysisValine, Tyrosine, Isoleucine, Asparagine

Identification of Downstream Inactive or Active Fragments

Direct studies on the downstream fragments resulting from the specific catabolism of this compound have not been identified in the available scientific literature. The biological significance, if any, of this particular tetrapeptide is currently unknown.

Research on the broader metabolism of angiotensinogen provides some insight into the processes that occur around this region of the precursor molecule. For instance, the conversion of Angiotensinogen (1-14) to Angiotensin-(1-12) would release the dipeptide at positions 13-14. Subsequently, the conversion of Angiotensin-(1-12) to Angiotensin I (Ang 1-10) would release the dipeptide at positions 11-12.

While the activity of the complete this compound is not documented, some research has explored the biological effects of smaller peptide fragments that could potentially be derived from it. For example, certain dipeptides have been shown to possess biological activities. However, it is important to note that the specific breakdown of this compound into such dipeptides and their subsequent activity is speculative and not confirmed by direct research.

The larger C-terminal fragment remaining after renin cleaves Angiotensin I from angiotensinogen, known as des(Ang I)-angiotensinogen, has been found to have antiangiogenic properties. This indicates that C-terminal fragments of angiotensinogen may have biological roles, although the functions of smaller fragments like 11-14 remain uncharacterized.

Half-life and Circulatory Dynamics

There is no available data in the scientific literature regarding the half-life or the circulatory dynamics of this compound. The study of the pharmacokinetics of such small peptide fragments is challenging and has not been a primary focus of research within the renin-angiotensin system.

For context, the half-life of major angiotensin peptides is very short. For example, Angiotensin II has a half-life in circulation of around 30 seconds, though it may persist longer in tissues. reactome.org It is likely that a small, presumably inactive, fragment like this compound would be rapidly cleared from circulation by peptidases, but this has not been experimentally verified.

Molecular Interactions and Cellular Signaling Modulated by Angiotensinogen Fragment 11 14

Angiotensin Receptor Binding Characteristics of Angiotensinogen (B3276523) Fragment 1-14

The biological effects of angiotensin peptides are mediated through their interaction with specific cell surface receptors, primarily the angiotensin type 1 (AT1) and type 2 (AT2) receptors. mdpi.com The binding characteristics of angiotensinogen fragment 1-14 to these receptors are crucial in determining its physiological role.

AT1 Receptor Binding Affinity and Specificity

The AT1 receptor is a G protein-coupled receptor (GPCR) that mediates most of the well-known effects of Ang II, including vasoconstriction and fluid retention. mdpi.comnih.gov While Ang II binds to the AT1 receptor with high affinity, information regarding the specific binding affinity and specificity of angiotensinogen fragment 1-14 for the AT1 receptor is not extensively detailed in the currently available research. However, it is understood that angiotensinogen is the precursor for all angiotensin peptides, which interact with these receptors. medchemexpress.eu

AT2 Receptor Binding Affinity and Specificity

The AT2 receptor, also a GPCR, often counteracts the actions of the AT1 receptor. mdpi.combiorxiv.org Similar to the AT1 receptor, the precise binding affinity and specificity of angiotensinogen fragment 1-14 for the AT2 receptor are not well-documented in existing literature. Ang II, the primary ligand for both receptors, exhibits a similar nanomolar affinity for both AT1 and AT2 receptors. mdpi.com

Modulatory Factors Influencing Receptor Binding Kinetics and Efficacy

Several factors can influence the binding of ligands to angiotensin receptors. For instance, dietary salt intake has been shown to modulate the expression of AT1 receptors, which could in turn affect ligand binding. ahajournals.orgahajournals.org Specifically, high salt intake can lead to an increase in AT1 receptor mRNA and density. ahajournals.org Additionally, the presence of other molecules and the formation of receptor heterodimers, such as the AT1-AT2 receptor heterodimer, can inhibit AT1 receptor-mediated signaling. frontiersin.org The redox state, influenced by agents like dithiothreitol (B142953) (DTT), can also differentially affect the binding affinity of ligands to AT1 and AT2 receptors. bioone.orgcore.ac.uk

Comparison with Other Angiotensin Peptides' Receptor Interactions

The renin-angiotensin system comprises a variety of peptides with differing receptor affinities. Ang II is the principal ligand for both AT1 and AT2 receptors. mdpi.com Other fragments, such as angiotensin III (Ang III) and angiotensin IV (Ang IV), exhibit different binding profiles. Ang III, which lacks the N-terminal aspartic acid of Ang II, is a potent agonist for the AT2 receptor. diva-portal.org In contrast, Ang IV has a low affinity for the AT2 receptor. diva-portal.org The heptapeptide (B1575542) Ang-(1-7) interacts with the Mas receptor, contributing to the "protective" arm of the RAS. ahajournals.org

Table 1: Binding Affinities of Select Angiotensin Peptides for Angiotensin Receptors

PeptideAT1 Receptor Affinity (Ki/IC50)AT2 Receptor Affinity (Ki/IC50)Primary Receptor(s)
Angiotensin II~0.16 nM (Ki) diva-portal.org~0.18 nM (Ki) diva-portal.orgAT1, AT2
Angiotensin III-HighAT2 diva-portal.org
Angiotensin IV-Low diva-portal.orgIRAP
Angiotensin-(1-7)Low psu.eduLow psu.eduMas ahajournals.org
Sarile0.16 nM (Ki) diva-portal.org0.18 nM (Ki) diva-portal.orgAT1, AT2

This table is for illustrative purposes and includes data for well-characterized angiotensin peptides. Specific binding data for Angiotensinogen fragment 1-14 is limited.

Intracellular Signal Transduction Cascades Triggered by Angiotensinogen Fragment 1-14 Receptor Activation

Upon ligand binding, angiotensin receptors initiate a cascade of intracellular signaling events that ultimately determine the cellular response.

Activation of G-Protein Coupled Signaling Pathways (e.g., Gq, G12/13)

The AT1 receptor is known to couple to several heterotrimeric G proteins, including Gq/11, G12/13, and Gi. nih.govfrontiersin.org Activation of the Gq/11 pathway by Ang II leads to the stimulation of phospholipase C, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). nih.govbioone.org This pathway is central to many of the classical physiological effects of Ang II. nih.gov

The AT1 receptor also couples to G12/13 proteins. frontiersin.orgoup.com This interaction can activate the RhoA-ROCK pathway, which is involved in processes like vasoconstriction and cell migration. frontiersin.org While the signaling cascades for Ang II are well-established, the specific G-protein pathways activated by angiotensinogen fragment 1-14 upon binding to angiotensin receptors require further investigation. The coupling of the AT1 receptor to different G proteins can be influenced by the activating ligand, leading to biased agonism, where a ligand preferentially activates one signaling pathway over another. nih.govelifesciences.org

Table 2: G-Proteins Activated by the AT1 Receptor

G-Protein FamilyKey Downstream EffectorsAssociated Cellular Responses
Gq/11 Phospholipase C, IP3, DAG, Protein Kinase C nih.govbioone.orgVasoconstriction, Aldosterone (B195564) Release, Salt/Water Balance nih.gov
G12/13 RhoGEFs, RhoA, ROCK frontiersin.orgVasoconstriction, Cell Migration frontiersin.org
Gi/o Adenylyl Cyclase (inhibition) nih.govVarious, often counter-regulatory

Downstream Effector Molecules and Second Messengers (e.g., MAPK/ERK, Ca2+ mobilization, PLC, DAG, IP3)

The signaling cascade initiated by the binding of angiotensin peptides, derived from angiotensinogen fragment 1-14, to the Angiotensin II Type 1 Receptor (AT1R) involves a well-characterized series of intracellular events. The AT1R is a classic G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of heterotrimeric G proteins. nih.gov

Upon activation, the Gq/11 protein stimulates the effector enzyme Phospholipase C (PLC). frontiersin.org PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govfrontiersin.org IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol, a process known as Ca2+ mobilization. nih.govwikipedia.org Simultaneously, DAG remains in the plasma membrane where it, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). nih.gov

In addition to this primary pathway, AT1R activation leads to the stimulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govresearchgate.net The activation of ERK can be initiated through G protein-dependent mechanisms, often involving PKC, as well as through G protein-independent pathways mediated by β-arrestin. nih.govphysiology.org This ERK activation is a crucial step linking the receptor to downstream changes in gene expression and cellular functions like growth and proliferation. nih.govpnas.org

Table 1: Key Downstream Signaling Components Activated by Angiotensin II

ComponentClassFunctionCitations
AT1 Receptor G Protein-Coupled ReceptorBinds Angiotensin II, initiating intracellular signaling. nih.gov
Gq/11 Heterotrimeric G ProteinCouples to the activated AT1R and stimulates Phospholipase C. nih.govfrontiersin.org
Phospholipase C (PLC) EnzymeHydrolyzes PIP2 to generate IP3 and DAG. frontiersin.org
Inositol Trisphosphate (IP3) Second MessengerMobilizes Ca2+ from intracellular stores. nih.govfrontiersin.org
Diacylglycerol (DAG) Second MessengerActivates Protein Kinase C (PKC). nih.govfrontiersin.org
Calcium (Ca2+) Second MessengerTriggers various cellular responses, including muscle contraction. wikipedia.org
MAPK/ERK Protein Kinase CascadeRegulates cell proliferation, differentiation, and survival. nih.govresearchgate.net

Exploration of Beta-Arrestin-Mediated Signaling and Receptor Desensitization

Beyond their classical role in terminating G protein signaling, β-arrestins (β-arrestin-1 and β-arrestin-2) function as critical signal transducers in their own right. nova.edumdpi.com The process begins with agonist-induced activation of the AT1R, which leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). nih.govjci.org This phosphorylation event creates a high-affinity binding site for β-arrestins. nih.gov

The binding of β-arrestin to the phosphorylated AT1R sterically hinders the receptor's ability to couple with G proteins, effectively desensitizing the G protein-mediated signaling pathway. nova.edujci.org Following desensitization, β-arrestins facilitate the internalization of the receptor from the cell surface into endocytic vesicles. nih.govnova.edu The AT1R is classified as a Class B GPCR, meaning it forms a stable complex with both β-arrestin 1 and β-arrestin 2 that internalizes into endosomes together. nih.gov

Crucially, this internalization is not merely for signal termination or receptor recycling. The β-arrestin molecule acts as a scaffold, assembling a multi-protein signaling complex. pnas.orgmdpi.com This complex can include components of the MAPK cascade, such as cRaf-1, MEK1, and ERK. pnas.org By bringing these kinases into close proximity with the receptor, β-arrestin facilitates a "second wave" of G protein-independent signaling. pnas.orgnova.edu This β-arrestin-scaffolded ERK activation occurs within the cytoplasm and on endosomes, creating a spatially distinct pool of activated ERK that can have different biological consequences compared to G protein-activated ERK. nih.govpnas.org

Functional Consequences of Angiotensinogen Fragment 1-14-Mediated Signaling

Direct Cellular Responses (e.g., vasoconstriction, aldosterone secretion)

The signaling cascades initiated by angiotensin peptides, which are ultimately derived from angiotensinogen, culminate in significant physiological responses. wikipedia.org One of the most prominent effects is potent vasoconstriction. wikipedia.orgechelon-inc.com This response is a direct consequence of AT1R activation in vascular smooth muscle cells. The IP3-mediated mobilization of intracellular Ca2+ increases cytosolic calcium concentration, which in turn activates calcium-sensitive kinases that lead to smooth muscle contraction and narrowing of the blood vessels. frontiersin.orgwikipedia.org

Another key function is the stimulation of aldosterone secretion from the adrenal cortex. wikipedia.orgresearchgate.net Angiotensin II is a primary regulator of aldosterone synthesis and release. scielo.org.mxspandidos-publications.com Aldosterone, a steroid hormone, acts on the kidneys to promote sodium and water retention, which contributes to the regulation of blood pressure and fluid balance. wikipedia.orgscielo.org.mx

Table 2: Functional Outcomes of Angiotensin II Signaling

Cellular ResponsePrimary Signaling PathwayTarget Tissue/OrganPhysiological EffectCitations
Vasoconstriction Gq/11 → PLC → IP3 → Ca2+ MobilizationVascular Smooth MuscleIncreased blood pressure. frontiersin.orgwikipedia.org
Aldosterone Secretion AT1R ActivationAdrenal CortexSodium and water retention by the kidneys. wikipedia.orgresearchgate.netscielo.org.mx

Modulation of Gene Expression and Protein Synthesis

The signaling pathways activated by angiotensin peptides extend beyond immediate cellular responses to influence gene transcription and protein synthesis, leading to long-term structural and functional changes in tissues. The activation of the MAPK/ERK pathway is a central mechanism in this process. nih.govnih.gov Activated ERK can translocate to the nucleus, where it phosphorylates and activates various transcription factors. pnas.org

This can lead to changes in the expression of genes involved in cellular growth, proliferation, and inflammation. For instance, Angiotensin II signaling can stimulate the activation of the transcription factor NF-κB, which is known to promote the production of pro-inflammatory cytokines. spandidos-publications.com This contributes to the inflammatory responses seen in various cardiovascular pathologies. spandidos-publications.com

Furthermore, the synthesis of angiotensinogen itself is subject to regulation. The angiotensinogen gene is expressed in numerous tissues, including the liver, brain, and aorta, indicating the potential for local angiotensin production. jci.orgahajournals.org The expression of angiotensinogen mRNA can be modulated by various factors, suggesting that protein synthesis within the renin-angiotensin system can be locally controlled to meet physiological demands, independent of the circulating system. jci.orgnih.gov These long-term effects on gene and protein expression are critical in the chronic pathophysiology of conditions like hypertension and cardiac remodeling. nih.gov

Physiological and Pathophysiological Relevance of Angiotensinogen Fragment 11 14

Contribution to Cardiovascular Homeostasis

The conversion of Angiotensinogen (B3276523) fragment 1-14 is a key step in the regulation of cardiovascular function. The resulting peptides play crucial roles in maintaining blood pressure, fluid balance, and cardiac structure.

The primary mediator of vascular tone within the renin-angiotensin system is Angiotensin II, a direct product of the cascade initiated from Angiotensinogen fragment 1-14. mdpi.comeur.nl Ang II is a potent vasoconstrictor, acting on the angiotensin type 1 (AT1) receptors of vascular smooth muscle cells to increase peripheral resistance and, consequently, blood pressure. biorxiv.org This mechanism is fundamental to the short-term regulation of blood pressure. nih.gov The RAS, through the generation of Ang II, is a key player in the pathogenesis of hypertension. biorxiv.org

In addition to the systemic effects, local or tissue-based RAS also contributes to the regulation of vascular tone. mdpi.com The generation of Ang II within the vessel wall can have paracrine and autocrine effects, further influencing vascular resistance. mdpi.com Moreover, other peptides derived from the angiotensinogen cascade, such as Angiotensin-(1-7), can have opposing, vasodilatory effects, creating a complex regulatory balance. nih.gov

Table 1: Key Peptides Derived from Angiotensinogen Fragment 1-14 and their Role in Vascular Tone

PeptideReceptor(s)Primary Effect on Vascular Tone
Angiotensin II AT1Potent Vasoconstriction
Angiotensin-(1-7) MasVasodilation

The renin-angiotensin system, originating with Angiotensinogen fragment 1-14, is a principal regulator of aldosterone (B195564) secretion from the adrenal cortex. nih.govmedchemexpress.com Angiotensin II is the primary stimulus for aldosterone synthesis and release. biorxiv.orgnih.gov Aldosterone, in turn, acts on the distal tubules and collecting ducts of the kidneys to promote sodium and water reabsorption and potassium excretion. amegroups.org This action increases extracellular fluid volume and contributes to the maintenance of blood pressure over the long term. eur.nl

The intricate relationship between Ang II and aldosterone is a cornerstone of cardiovascular homeostasis. Dysregulation of this axis, often initiated by inappropriate activation of the RAS, can lead to conditions such as hypertension and edema. medchemexpress.com While Ang II is the main driver, studies have suggested the existence of Angiotensin-independent mechanisms for aldosterone synthesis, particularly in states of chronic volume depletion, where factors like plasma potassium levels play a significant role. jci.org

Beyond its hemodynamic effects, the renin-angiotensin system has profound direct effects on the heart, contributing to both physiological adaptation and pathological remodeling. amegroups.org Angiotensin II, derived from the initial cleavage of Angiotensinogen fragment 1-14, is a key mediator of these effects. dtic.mil

Chronically elevated levels of Ang II are associated with adverse cardiac remodeling, including cardiomyocyte hypertrophy, interstitial fibrosis, and inflammation, which can lead to heart failure. dtic.mil Ang II promotes the growth of cardiac cells and the deposition of extracellular matrix proteins, contributing to the stiffening of the ventricular walls and impaired cardiac function. amegroups.orgdtic.mil Local cardiac RAS activation is thought to play a significant role in these processes, independent of systemic blood pressure changes. dtic.mil

Conversely, other peptides from the angiotensinogen cascade, such as Angiotensin-(1-7), have been shown to exert cardioprotective effects. nih.gov Ang-(1-7) can counteract the hypertrophic and fibrotic actions of Ang II, highlighting the dual nature of the RAS in cardiac health and disease. amegroups.orgnih.gov

Table 2: Effects of Key Angiotensin Peptides on Cardiac Structure

PeptidePrimary Cardiac Effect
Angiotensin II Promotes hypertrophy and fibrosis
Angiotensin-(1-7) Attenuates hypertrophy and fibrosis

Involvement in Organ-Specific Physiological Processes

The influence of the renin-angiotensin system extends beyond the cardiovascular system, with significant involvement in the function of the kidneys and the central nervous system.

The kidney is both a major source of renin and a primary target of the peptides derived from Angiotensinogen fragment 1-14. unito.it The intrarenal RAS plays a crucial role in regulating renal blood flow, glomerular filtration rate (GFR), and tubular reabsorption of sodium and water. unito.itscielo.br

Angiotensin II exerts complex effects on renal hemodynamics, typically constricting both the afferent and efferent arterioles, which can influence GFR. eur.nlscielo.br It also directly stimulates sodium reabsorption in the proximal tubules. scielo.br The balance of these actions is critical for maintaining renal function and systemic fluid balance. Pathological activation of the intrarenal RAS is a key factor in the progression of chronic kidney disease and diabetic nephropathy. jci.org

Furthermore, podocytes, specialized cells in the glomerulus, have been shown to possess a functional intrinsic renin-angiotensin system. nih.gov These cells can metabolize Angiotensinogen fragment 1-14 to produce various angiotensin peptides, suggesting a local role in maintaining the integrity of the glomerular filtration barrier. nih.gov

A local renin-angiotensin system also exists within the brain, where it is involved in a range of physiological and pathological processes, including the regulation of autonomic function, learning, memory, and neuroinflammation. mdpi.comabdominalkey.com The components of the RAS, including angiotensinogen, are produced by brain cells such as astrocytes and neurons. abdominalkey.com

The neuroactive peptides derived from the angiotensinogen cascade, including Angiotensin II, Angiotensin III, and Angiotensin IV, have been shown to modulate cognitive functions. mdpi.com However, the precise role of these peptides in learning and memory is complex and sometimes contradictory. nih.gov For example, while some studies suggest that Ang II can impair memory consolidation, others point to the cognitive-enhancing effects of Angiotensin IV. scielo.brelifesciences.org

The brain RAS is also implicated in neuroinflammatory processes. abdominalkey.com Overactivation of the Ang II/AT1 receptor axis in the brain can exacerbate inflammation and oxidative stress, which may contribute to the pathology of neurodegenerative diseases. abdominalkey.comnih.gov Conversely, other components of the brain RAS, such as the Angiotensin-(1-7)/Mas receptor axis, may have neuroprotective effects.

Endocrine System Modulation

While direct studies on angiotensinogen fragment 11-14 are limited, the broader context of the renin-angiotensin system (RAS) provides insight into its potential endocrine modulatory roles. The RAS is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance. wikipedia.orgnih.govnih.gov The primary effector, angiotensin II (Ang II), is known to stimulate the release of several hormones.

A key action of Ang II is the stimulation of aldosterone secretion from the adrenal cortex. wikipedia.orgscielo.org.mxabdominalkey.comwikipedia.orgclevelandclinic.org Aldosterone, in turn, promotes sodium and water reabsorption in the kidneys, contributing to increased blood volume and pressure. wikipedia.orgscielo.org.mx Ang II also triggers the release of vasopressin (antidiuretic hormone or ADH) from the posterior pituitary gland. wikipedia.orgclevelandclinic.orgportlandpress.com Vasopressin enhances water reabsorption in the kidneys. Some studies suggest that angiotensin III (Ang III), a metabolite of Ang II, may also play a role in stimulating aldosterone secretion. wikipedia.orgscielo.org.mx

Furthermore, the RAS interacts with other hormonal systems. For instance, estrogens and thyroid hormones can increase the production of angiotensinogen, the precursor to all angiotensin peptides. abdominalkey.comclevelandclinic.org The complexity of the RAS, with its various peptides and receptors, suggests a nuanced and multifaceted influence on the endocrine system. abdominalkey.commdpi.comnih.gov

Implications in Disease Pathogenesis

Role in Hypertension and Blood Pressure Dysregulation

The renin-angiotensin system (RAS) is a cornerstone in the regulation of blood pressure, and its dysregulation is a primary factor in the development of hypertension. nih.govamegroups.org The classical RAS pathway leads to the production of angiotensin II (Ang II), a potent vasoconstrictor that narrows blood vessels and consequently increases blood pressure. wikipedia.orgwikipedia.org This system is activated in response to decreased renal blood flow or low blood pressure. scielo.org.mx

Ang II exerts its pressor effects through multiple mechanisms. It directly constricts arterioles, increases sympathetic nervous system activity, and stimulates the adrenal cortex to release aldosterone. abdominalkey.comportlandpress.com Aldosterone promotes sodium and water retention by the kidneys, leading to an expansion of blood volume and a subsequent rise in blood pressure. wikipedia.orgclevelandclinic.org

The significance of the RAS in hypertension is underscored by the efficacy of drugs that inhibit this system, such as ACE inhibitors and angiotensin II receptor blockers (ARBs). nih.gov Studies in animal models have demonstrated that local production of Ang II in the brain can have a more potent hypertensive effect than circulating Ang II. mdpi.com Furthermore, genetic factors, such as polymorphisms in the angiotensin-converting enzyme (ACE) gene, have been associated with an increased risk of hypertension-related complications. abdominalkey.com

Table 1: Key Components of the Renin-Angiotensin System and their Role in Blood Pressure Regulation

Component Function in Blood Pressure Regulation
Renin Enzyme that initiates the RAS cascade by cleaving angiotensinogen to form angiotensin I. wikipedia.orgfrontiersin.org
Angiotensinogen Precursor protein for all angiotensin peptides. mdpi.comfrontiersin.org
Angiotensin I Inactive precursor to Angiotensin II. mdpi.com
Angiotensin-Converting Enzyme (ACE) Converts Angiotensin I to the active Angiotensin II. wikipedia.org
Angiotensin II (Ang II) Potent vasoconstrictor; stimulates aldosterone and vasopressin release. wikipedia.orgwikipedia.orgportlandpress.com
Aldosterone Promotes sodium and water retention by the kidneys. wikipedia.orgscielo.org.mx

| Angiotensin Receptors (AT1, AT2) | Mediate the cellular effects of Angiotensin II. abdominalkey.commdpi.com |

Association with Cardiac Hypertrophy and Heart Failure

The renin-angiotensin system (RAS) is deeply implicated in the structural and functional changes that occur in the heart during the development of cardiac hypertrophy and heart failure. amegroups.orgoup.com While traditionally viewed as a circulating system, a local cardiac RAS exists and appears to be activated in these pathological conditions. nih.govahajournals.org

Increased cardiac wall stress, a hallmark of conditions leading to heart failure, can stimulate the production of angiotensinogen within the heart muscle itself. amegroups.orgoatext.com This local generation of angiotensinogen suggests that the heart can produce its own angiotensin II (Ang II), which then acts in an autocrine and paracrine fashion. nih.gov This locally produced Ang II contributes to cardiac remodeling through several mechanisms.

Ang II, acting through its type 1 receptor (AT1R), promotes cell growth, inflammation, and fibrosis within the myocardium. amegroups.orgnih.gov These processes lead to cardiac hypertrophy (an increase in the size of heart muscle cells) and the deposition of excess extracellular matrix, which contributes to the stiffening of the heart muscle and impaired function. amegroups.orgoup.com In patients with end-stage heart failure, angiotensin-converting enzyme (ACE) expression is upregulated in the myocardium. oup.com

Animal models have provided significant insights into the role of the cardiac RAS. For instance, in rats with pressure overload-induced cardiac hypertrophy, angiotensinogen gene expression is enhanced. oatext.com Furthermore, transgenic mice with cardiac-specific overexpression of Ang II exhibit more severe cardiac dysfunction when subjected to pathological stimuli like a heart attack. nih.gov

Contribution to Renal Disease Progression and Fibrosis

The renin-angiotensin system (RAS) plays a pivotal role in the progression of chronic kidney disease (CKD) and the development of renal fibrosis. researchgate.net Dysregulation of the RAS is a major pathological factor in the fibrotic processes that characterize CKD. researchgate.net

Angiotensin II (Ang II) is a key mediator of these detrimental effects. It promotes renal fibrosis through various mechanisms. Ang II stimulates the release of pro-fibrotic factors, such as transforming growth factor-beta 1 (TGF-β1), which in turn increases the production of extracellular matrix proteins like fibronectin and collagen type I. frontiersin.org This leads to the accumulation of scar tissue in the kidney, a hallmark of fibrosis.

Furthermore, Ang II contributes to renal inflammation, which is closely linked to fibrosis. researchgate.net It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in the kidneys. researchgate.net This oxidative stress can cause hyperplasia and hypertrophy of various renal cell types and increase the expression of cytokines and adhesion molecules, further promoting inflammation and fibrosis. researchgate.net

Involvement in Inflammatory and Oxidative Stress Responses

The renin-angiotensin system (RAS), and particularly its primary effector peptide angiotensin II (Ang II), is increasingly recognized as a significant contributor to inflammatory processes and oxidative stress throughout the body. frontiersin.orgnih.goveur.nl These actions extend beyond its classical role in blood pressure regulation and are implicated in the pathogenesis of various diseases.

Ang II can be considered a pro-inflammatory molecule. nih.govspandidos-publications.com It promotes inflammation by stimulating the expression of various cytokines and adhesion molecules. researchgate.net For example, Ang II can activate NF-κB, a key transcription factor that governs the production of pro-inflammatory cytokines. spandidos-publications.com It also stimulates the expression of vascular cell adhesion molecule-1 (VCAM-1), which facilitates the recruitment of inflammatory cells to sites of tissue injury. eur.nl

A major mechanism through which Ang II exerts its pro-inflammatory and damaging effects is by inducing oxidative stress. frontiersin.orgnih.gov Ang II, primarily through its AT1 receptor, activates NADPH oxidase, a key enzyme responsible for the production of reactive oxygen species (ROS) such as superoxide (B77818) anions. frontiersin.orgeur.nl This increased production of ROS can overwhelm the body's antioxidant defenses, leading to oxidative stress.

Oxidative stress, in turn, can damage cells and tissues by promoting mitochondrial dysfunction and contributing to cellular senescence. frontiersin.orgnih.gov This Ang II-mediated oxidative stress is implicated in a range of pathologies, including vascular damage, cardiac hypertrophy, and renal injury. amegroups.orgnih.govresearchgate.net

Table 2: Pro-inflammatory and Oxidative Stress-Related Actions of Angiotensin II

Action Mechanism Reference
Induction of Pro-inflammatory Cytokines Activation of transcription factors like NF-κB. spandidos-publications.com
Increased Expression of Adhesion Molecules Upregulation of molecules like VCAM-1, facilitating inflammatory cell recruitment. eur.nl
Generation of Reactive Oxygen Species (ROS) Activation of NADPH oxidase, leading to superoxide production. frontiersin.orgeur.nl
Promotion of Mitochondrial Dysfunction Consequence of increased oxidative stress. nih.gov

| Contribution to Cellular Senescence | Ang II-induced ROS can promote aging-related cellular changes. | nih.gov |

Role in Other Systemic Conditions (e.g., cancer, depression, autoimmunity, aging)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade, and its components, including downstream metabolites of Angiotensinogen fragment 1-14, have been implicated in the pathophysiology of various systemic conditions beyond their classical cardiovascular roles. Research indicates that the balance between different axes of the RAS plays a significant part in processes like cell proliferation, inflammation, immune response, and cellular aging.

Cancer

The tissue Renin-Angiotensin System (RAS) is increasingly recognized for its role in tumor development and progression. longdom.org Angiotensin II (Ang II), a key product derived from the angiotensinogen cascade, is known to stimulate cell proliferation, angiogenesis (the formation of new blood vessels), and migration in various cancer types, including breast and lung cancer. archivesofmedicalscience.comfrontiersin.orgiiarjournals.org

Angiotensinogen fragment 1-14 serves as a primary substrate for the generation of various angiotensin peptides within tumor microenvironments. Studies on breast cancer cell lines have provided detailed insights into its metabolism.

Research Findings in Breast Cancer:

Metabolism: When breast cancer cells (MCF-7, T-47D, and MDA-MB-231) and normal breast tissue cells were incubated with Angiotensinogen fragment 1-14, the main metabolite produced was Angiotensin 1-7 (Ang 1-7). jpp.krakow.pljpp.krakow.pl

Differential Production: The production of the beneficial, anti-proliferative Ang 1-7 was significantly higher (20 to 100 times) in normal cells compared to cancer cells. jpp.krakow.pljpp.krakow.pl This suggests an attenuation of this protective pathway in breast cancer.

RAS Imbalance: The findings suggest a prevalence of the classical, pro-tumorigenic ACE/Ang II/AT1R axis in breast cancer, as opposed to the protective ACE-2/Ang 1-7/Mas receptor axis that appears more dominant in healthy breast tissue. jpp.krakow.plresearchgate.net

Metabolism of Angiotensinogen Fragment 1-14 in Breast Cancer Cell Lines

MetaboliteObservation in Cancer Cells vs. Normal CellsImplicationReference
Angiotensin 1-7 (Ang 1-7)Production is 20-100 times lower in cancer cells.Reduced activity of the protective RAS axis, which has anti-proliferative effects. jpp.krakow.pljpp.krakow.pl
Angiotensin 1-12 (Ang 1-12)Formation is 2-4 times higher in cancer cells (though overall levels are marginal).Potential alternate pathway for Ang II formation, contributing to pro-tumorigenic action. jpp.krakow.pl
Angiotensin II (Ang II)Higher production from the cascade in cancer cells.Stimulates cell proliferation and angiogenesis, promoting tumor growth. archivesofmedicalscience.comjpp.krakow.pl

Depression

A growing body of evidence links the Renin-Angiotensin System to the pathophysiology of major depressive disorder (MDD). nih.govfrontiersin.org The brain possesses its own local RAS, which is involved in regulating stress responses, neuroinflammation, and cognitive functions. explorationpub.comnih.gov Dysregulation of this system is thought to contribute to the development of mood disorders.

Key components of the RAS, which are downstream of Angiotensinogen fragment 1-14, have been shown to influence pathways implicated in depression:

Angiotensin II (Ang II): Elevated levels of Ang II in the brain are associated with depression and anxiety. frontiersin.org Ang II, acting via its AT1 receptor, can promote neuroinflammation, oxidative stress, and hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, all of which are documented pathological markers in depression. frontiersin.orgfrontiersin.orgpsu.edu

Angiotensinogen: Studies have shown that low levels of angiotensinogen in the brain can lead to anxiety-like and depression-like behaviors. frontiersin.org

Genetic Factors: Polymorphisms in genes related to the RAS, such as the angiotensin-converting enzyme (ACE) gene, have been associated with a higher risk of depression and may affect the severity of symptoms. frontiersin.orgnih.govekb.eg

Involvement of RAS Components in Depression

RAS ComponentProposed Role in Depression PathophysiologyReference
AngiotensinogenLow brain levels are associated with anxiety and depression-like behaviors. frontiersin.org
Angiotensin II (Ang II)Promotes neuroinflammation, oxidative stress, and HPA axis hyperactivity. frontiersin.orgfrontiersin.org
AT1 ReceptorMediates the pro-inflammatory and stress-inducing effects of Ang II in the brain. nih.govfrontiersin.org
ACE I/D PolymorphismAssociated with susceptibility to major depression and severity of the disorder. nih.govekb.eg

Autoimmunity

The Renin-Angiotensin System is a significant modulator of the immune system, and its dysregulation has been implicated in several autoimmune diseases, including Systemic Lupus Erythematosus (SLE) and Rheumatoid Arthritis (RA). nih.govnih.gov Angiotensin II is recognized as a powerful proinflammatory mediator that can exacerbate autoimmune responses. nih.govnih.gov

Systemic Lupus Erythematosus (SLE): SLE is a chronic autoimmune disease characterized by systemic inflammation and autoantibody production. frontiersin.org The RAS is involved in SLE pathogenesis, with studies showing that polymorphisms in the ACE gene are associated with SLE activity and the development of lupus nephritis. frontiersin.orgfrontiersin.orgnih.gov The pro-inflammatory effects of Ang II can contribute to the vascular pathology and organ damage seen in SLE patients. nih.gov

Rheumatoid Arthritis (RA): RA is a chronic inflammatory disorder primarily affecting the joints. nih.govarupconsult.com Both the classical (ACE/Ang II/AT1R) and counter-regulatory (ACE2/Ang-(1-7)/Mas) axes of the RAS are active in joint tissues and modulate inflammation. nih.gov Ang II promotes inflammation by activating pro-inflammatory mediators and oxidative stress, while Ang-(1-7) has opposing, anti-inflammatory effects. nih.govfrontiersin.org An imbalance favoring the Ang II axis is thought to contribute to the persistent inflammation and joint destruction in RA. nih.govfrontiersin.org

Role of RAS in Autoimmune Conditions

ConditionKey RAS Component InvolvedPathophysiological RoleReference
Systemic Lupus Erythematosus (SLE)Angiotensin II, ACE I/D PolymorphismPromotes inflammation and vascular pathology; genetic polymorphisms associated with disease susceptibility and activity. frontiersin.orgfrontiersin.orgnih.gov
Rheumatoid Arthritis (RA)Angiotensin II, Angiotensin-(1-7)Ang II activates pro-inflammatory mediators and oxidative stress in joints. Ang-(1-7) provides a counter-regulatory anti-inflammatory effect. nih.govnih.govfrontiersin.org

Aging

The aging process is characterized by a progressive decline in physiological function, often accompanied by a state of chronic, low-grade inflammation. nih.gov The Renin-Angiotensin System, particularly Angiotensin II, plays a significant role in mediating many aspects of cellular and vascular aging. nih.govnih.gov

Cellular Senescence: Ang II can induce premature senescence in various cell types, including vascular smooth muscle cells. nih.govahajournals.org Senescent cells are characterized by irreversible growth arrest and the secretion of pro-inflammatory molecules, contributing to age-related tissue dysfunction. gwu.edunih.gov

Oxidative Stress: A key mechanism by which Ang II contributes to aging is through the robust stimulation of reactive oxygen species (ROS) production, primarily via the activation of NAD(P)H oxidase. mdpi.comembopress.org This increase in oxidative stress leads to mitochondrial dysfunction and damage to cellular macromolecules. nih.govembopress.org

Inflammation and Fibrosis: Increased Ang II signaling with age promotes inflammation and fibrosis in various tissues, contributing to age-associated arterial remodeling and a decline in organ function. nih.gov

RAS Imbalance in Aging: The protective Ang-(1-7)/Mas axis of the RAS is often downregulated with age, which may exacerbate the detrimental effects of the overactive Ang II/AT1R axis and contribute to age-related susceptibility to disease. nih.gov

Effects of Increased Angiotensin II Signaling in Aging

ProcessEffect of Angiotensin IIConsequenceReference
Cellular SenescenceInduces premature senescence in vascular and other cells.Contributes to age-associated diseases like atherosclerosis. nih.govahajournals.org
Oxidative StressStimulates production of Reactive Oxygen Species (ROS).Causes mitochondrial dysfunction and cellular damage. mdpi.comembopress.org
InflammationPromotes the expression of pro-inflammatory cytokines.Contributes to chronic low-grade inflammation ("inflammaging"). nih.gov
Vascular RemodelingInduces collagen deposition and elastin (B1584352) fragmentation in arterial walls.Leads to arterial stiffness and intima-media thickening. nih.gov

Research Methodologies and Experimental Models for Angiotensinogen Fragment 11 14 Studies

In Vitro Experimental Systems for Angiotensinogen (B3276523) Fragment 1-14 Activity

In vitro systems provide a controlled environment to dissect the specific molecular and cellular mechanisms involving angiotensinogen fragment 1-14. These models are instrumental in identifying enzymatic activities, receptor binding, and cellular responses.

Cell culture models are fundamental for studying the direct effects of angiotensinogen fragment 1-14 on specific cell types implicated in cardiovascular and renal function.

Vascular Smooth Muscle Cells (VSMCs): Incubation of VSMCs with an increased concentration of sodium chloride has been shown to cause a time-dependent elevation of angiotensin type 1 (AT1) receptor mRNA levels. ahajournals.org This suggests a potential mechanism for salt-induced AT1 receptor upregulation, which could be relevant to the actions of angiotensin peptides derived from the 1-14 fragment. ahajournals.org

Cardiomyocytes and Renal Cells: Studies have demonstrated the presence of AT2 receptors in mouse cardiomyocytes and renal tubule cells. nih.gov The investigation of angiotensinogen fragment 1-14 in these cell types could reveal its contribution to the local RAS and its potential influence on cardiac and renal function through various angiotensin peptides.

Neuronal Cells: The presence of AT2 receptors has also been identified in neuronal cells, highlighting the potential for angiotensin peptides, possibly derived from the 1-14 fragment, to have roles within the central nervous system. nih.gov

Cancer Cell Lines: Research using breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231) and a normal breast tissue cell line has been conducted to study the metabolism of angiotensinogen fragment 1-14. jpp.krakow.pl In these models, the primary metabolite of the fragment was Angiotensin-(1-7). jpp.krakow.pl Interestingly, the formation of Angiotensin-(1-12) from the 1-14 fragment was found to be two to four times higher in cancer cells compared to the control cells. jpp.krakow.pl

Table 1: In Vitro Cell Culture Models for Angiotensinogen Fragment 1-14 Studies

Cell Type Key Findings Related to Angiotensinogen Fragment 1-14 or its Metabolites
Vascular Smooth Muscle Cells (VSMCs) Increased sodium chloride concentration leads to upregulation of AT1 receptor mRNA. ahajournals.org
Cardiomyocytes Presence of AT2 receptors suggests a potential role for local angiotensin peptides. nih.gov
Renal Cells Presence of AT2 receptors indicates a possible function for local angiotensin peptides in the kidney. nih.gov
Neuronal Cells Identification of AT2 receptors points to potential central nervous system effects of angiotensin peptides. nih.gov
Breast Cancer Cell Lines Angiotensinogen fragment 1-14 is primarily metabolized to Angiotensin-(1-7). jpp.krakow.pl Formation of Angiotensin-(1-12) is higher in cancer cells than in normal cells. jpp.krakow.pl

Isolated organ or tissue perfusion systems allow for the study of angiotensinogen fragment 1-14 metabolism and its effects in a more integrated, yet still controlled, ex vivo environment. harvardapparatus.comhugo-sachs.de

Rat Aorta: In an in vitro study using rat aortic tissue, Angiotensin-(1-12) was identified as the main metabolic product generated from the exogenous angiotensinogen fragment 1-14. researchgate.net This finding suggests a significant pathway for the local production of Angiotensin-(1-12) in vascular tissue, which can then serve as a substrate for the generation of other angiotensin peptides like Angiotensin I and Angiotensin II. researchgate.net

Isolated Rat Hindlimbs: Perfusion of isolated rat hindlimbs with renin and Angiotensin I has been used to study the local vascular production of Angiotensin II. ahajournals.org This model could be adapted to investigate the conversion of angiotensinogen fragment 1-14 and its contribution to the local RAS in the vasculature.

Isolated Rat Glomeruli: Studies on freshly isolated intact rat glomeruli have shown prominent conversion of Angiotensin I to Angiotensin-(2-10) and Angiotensin-(1-7). nih.gov This model is valuable for understanding the intraglomerular processing of angiotensin peptides and could be applied to investigate the fate of angiotensinogen fragment 1-14 within the renal microvasculature.

Table 2: Findings from Isolated Organ/Tissue Perfusion Models

Organ/Tissue Experimental Setup Key Findings
Rat Aorta Incubation with angiotensinogen fragment 1-14 Angiotensin-(1-12) is the primary metabolic product. researchgate.net
Rat Hindlimb Perfusion with renin and Angiotensin I Demonstrates local vascular Angiotensin II production. ahajournals.org
Rat Glomeruli Incubation with Angiotensin I Shows conversion to Angiotensin-(2-10) and Angiotensin-(1-7). nih.gov

Receptor ligand binding assays are essential for characterizing the interaction of angiotensin peptides, potentially derived from angiotensinogen fragment 1-14, with their receptors. labome.com These assays help determine the affinity and specificity of ligand-receptor binding.

AT1 Receptor Binding: Radioligand binding assays using [125I]Ang II have been employed to measure AT1 receptor density on VSMCs and in aortic tissue. ahajournals.org Such assays can be used to investigate how metabolites of angiotensinogen fragment 1-14 might modulate AT1 receptor expression or binding characteristics. Studies have also utilized [3H]olmesartan to measure binding to the AT1 receptor in transfected COS1 cells. u-tokyo.ac.jp

AT2 Receptor Binding: The affinity of various angiotensin peptides for the AT2 receptor can be assessed using competitive binding assays. For instance, Angiotensin II and Angiotensin III are known endogenous ligands for the AT2 receptor with affinities in the nanomolar range. frontiersin.org

Characterization of Novel Binding Sites: Radioligand studies are crucial for identifying and characterizing potential new receptors for angiotensin fragments.

Table 3: Receptor Ligand Binding Assays in Angiotensin Research

Assay Type Ligand Example Target Receptor Application
Radioligand Saturation Binding [125I]Ang II AT1 Receptor Determine receptor density in tissues and cells. ahajournals.org
Radioligand Competition Binding [3H]olmesartan and Angiotensin II AT1 Receptor Determine the binding affinity of unlabeled ligands. u-tokyo.ac.jp
Competitive Binding Angiotensin II, Angiotensin III AT2 Receptor Assess ligand affinity for the AT2 receptor. frontiersin.org

Enzyme activity assays are critical for identifying the enzymes responsible for the metabolism of angiotensinogen fragment 1-14 and for quantifying their activity.

Angiotensin-Converting Enzyme (ACE) Activity: ACE activity can be measured using synthetic substrates like p-benzoyl-l-glycyl-l-histidyl-l-leucine (Hip-His-Leu), where the amount of hippuric acid released is quantified. ahajournals.org

Neprilysin (NEP) and Aminopeptidase (B13392206) A (APA) Activity: The roles of NEP and APA in the degradation of angiotensin peptides have been studied using specific inhibitors in isolated glomeruli. nih.gov These assays can be adapted to determine their involvement in the processing of angiotensinogen fragment 1-14.

Mass Spectrometry-Based Assays: Surface-enhanced laser desorption/ionization time-of-flight mass spectrometry (SELDI-TOF MS) has been used to measure ACE and ACE2 activity using natural peptide substrates like Angiotensin I and Angiotensin II. researchgate.net This technology could be applied to track the metabolism of angiotensinogen fragment 1-14 and identify its various cleavage products. researchgate.net

In Vitro Conversion Studies: Incubation of angiotensinogen fragment 1-14 with cell lines or tissue homogenates followed by analysis of the resulting metabolites helps to elucidate the enzymatic pathways involved in its conversion. jpp.krakow.pl For example, such studies have shown that the degradation of angiotensinogen fragments is rapid and efficient in healthy breast tissue. jpp.krakow.pl

Table 4: Enzyme Activity Assays for Angiotensin Metabolism

Enzyme Assay Method Substrate Example Key Finding
ACE Cushman-Cheung assay Hip-His-Leu Measures ACE activity in tissue extracts. ahajournals.org
NEP/APA Inhibitor-based assays Angiotensin I Identifies their role in glomerular angiotensin metabolism. nih.gov
ACE/ACE2 SELDI-TOF MS Angiotensin I/II Allows for measurement using natural substrates. researchgate.net
Various Peptidases In vitro incubation Angiotensinogen fragment 1-14 Determines the pattern of metabolites in specific tissues. jpp.krakow.pl

In Vivo Animal Models for Angiotensinogen Fragment 1-14 Physiological Roles

In vivo animal models are indispensable for understanding the physiological and pathophysiological roles of angiotensinogen fragment 1-14 and its derivatives in a whole-organism context.

Rodent models, particularly rats and mice, are widely used to study the RAS due to the availability of genetic strains and the ability to create transgenic models. nih.gov

Spontaneously Hypertensive Rats (SHR): The SHR is a well-established genetic model of human essential hypertension. ahajournals.org Studies in SHR have investigated the role of the angiotensinogen locus in elevated blood pressure. ahajournals.org For instance, research has shown that plasma levels of Angiotensin-(1-7) are significantly higher in SHR compared to normotensive Wistar-Kyoto (WKY) rats. nih.gov Furthermore, renal angiotensinogen mRNA levels in SHR have been found to be about a quarter of those in Wistar rats. ahajournals.org

Transgenic Mice: Transgenic mice have been instrumental in elucidating the function of various components of the RAS.

Human Angiotensinogen (HAGT) Transgenic Mice: Mice carrying the human angiotensinogen gene have been used to study the developmental regulation of its expression. physiology.org These models can be used to investigate the processing of human angiotensinogen, including the 1-14 fragment, and its physiological consequences.

Intracellular Angiotensin II Expressing Mice: Transgenic mice expressing an intracellular form of Angiotensin II have been shown to have elevated blood pressure, providing a model to explore the intracellular RAS. nih.govnih.gov

Human AT1 Receptor Transgenic Mice: Mice overexpressing the human AT1 receptor gene have been generated to study the effects of increased AT1 receptor signaling, which is relevant to the actions of Angiotensin II derived from its precursors. nih.gov

Double Transgenic Mice: Models carrying both the human renin and human angiotensinogen genes exhibit sustained high blood pressure, demonstrating the power of combining transgenes to study the RAS. oup.com

Table 5: Rodent Models in Angiotensinogen Fragment 1-14 Research

Model Type Key Characteristics/Findings
Spontaneously Hypertensive Rat (SHR) Genetic Elevated blood pressure; higher plasma Angiotensin-(1-7) levels compared to WKY rats. ahajournals.orgnih.gov Lower renal angiotensinogen mRNA. ahajournals.org
Human Angiotensinogen (HAGT) Transgenic Mouse Transgenic Expresses the human angiotensinogen gene, allowing for studies on its regulation and processing. physiology.org
Intracellular Angiotensin II Transgenic Mouse Transgenic Exhibits elevated blood pressure, useful for studying the intracellular RAS. nih.govnih.gov
Human AT1 Receptor Transgenic Mouse Transgenic Overexpresses the human AT1 receptor, aiding in the study of its physiological roles. nih.gov
Human Renin and Angiotensinogen Double Transgenic Mouse Transgenic Develops sustained hypertension, a model for studying the humanized RAS. oup.com

Pharmacological Intervention Studies

Pharmacological intervention studies are crucial for understanding the functional role of Angiotensinogen fragment 1-14 and its downstream metabolites within the Renin-Angiotensin System (RAS). These studies often involve the use of RAS inhibitors or activators to modulate the enzymatic pathways that process this fragment.

For instance, to investigate the formation of various angiotensin peptides from Angiotensinogen fragment 1-14, researchers utilize specific inhibitors. In studies of Angiotensin II (Ang II) processing, inhibitors such as MLN-4760 for Angiotensin-Converting Enzyme 2 (ACE2) and Z-Pro-prolinal (ZPP) for prolyl-carboxypeptidase/prolyl-endopeptidase (PCP/PEP) have been employed. nih.gov These inhibitors help to delineate the contribution of different enzymes to the generation of metabolites like Angiotensin III and Angiotensin-(1-7) from Ang II, which is a downstream product of Angiotensinogen fragment 1-14 metabolism. nih.gov

The following table summarizes key pharmacological agents used in RAS studies that are relevant to the metabolic pathways involving Angiotensinogen fragment 1-14.

Pharmacological AgentTarget Enzyme/ReceptorApplication in Research
MLN-4760 Angiotensin-Converting Enzyme 2 (ACE2)To inhibit the conversion of Ang II to Ang-(1-7), helping to quantify the role of ACE2 in the metabolic cascade downstream of Angiotensinogen fragment 1-14. nih.gov
Z-Pro-prolinal (ZPP) Prolyl-carboxypeptidase/Prolyl-endopeptidase (PCP/PEP)Used to assess the contribution of these enzymes to Ang II degradation, providing a more complete picture of the enzymatic processing of angiotensin peptides. nih.gov
ACE Inhibitors Angiotensin-Converting Enzyme (ACE)Block the conversion of Angiotensin I to Angiotensin II, leading to altered levels of various angiotensin peptides, including an increase in Ang-(1-7). nih.govresearchgate.net
Angiotensin II Type 1 Receptor Blockers (ARBs) Angiotensin II Type 1 Receptor (AT1R)Block the action of Angiotensin II, indirectly influencing the feedback mechanisms and peptide fluxes within the RAS. nih.gov

Targeted Gene Manipulation and Knockout Models

Targeted gene manipulation and the creation of knockout animal models have been instrumental in dissecting the in vivo significance of the components of the Renin-Angiotensin System, which is foundational to understanding the role of Angiotensinogen fragment 1-14. While specific knockout models for this fragment are not detailed, studies on mice with genetic modifications of the Angiotensinogen (Agt) gene provide a critical framework.

Researchers have successfully created mouse models with varying copies of the Agt gene, demonstrating a direct correlation between gene dosage, plasma angiotensinogen levels, and blood pressure. nobelprize.org This underscores the importance of angiotensinogen as the sole precursor for all angiotensin peptides. medchemexpress.com The generation of mice with whole-body deficiency of angiotensinogen has been shown to result in a leaner phenotype, indicating a role for the RAS in metabolic regulation. nih.gov

Furthermore, knockout models for specific receptors within the RAS, such as the Angiotensin II Type 1a receptor (AT1A), have been developed. nih.govgenecards.org Studies on AT1A receptor-deficient mice have revealed significant alterations in gene expression profiles in the kidney, affecting pathways involved in inflammation, oxidative stress, and cell proliferation. nih.gov By observing the physiological and genomic changes in these knockout models, both at baseline and in response to stimuli like Angiotensin II infusion, scientists can infer the functional consequences of the pathways that begin with angiotensinogen and its fragments. nih.gov

These genetic models serve as powerful tools to investigate the broader physiological and pathophysiological roles of the RAS, within which Angiotensinogen fragment 1-14 is an initial substrate.

Advanced Analytical and Omics Technologies for Angiotensinogen Fragment 1-14

The study of Angiotensinogen fragment 1-14 and its metabolic products relies heavily on sophisticated analytical techniques capable of identifying and quantifying low-abundance peptides in complex biological matrices.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) is a cornerstone technology for the analysis of Angiotensinogen fragment 1-14 and its derivatives.

Matrix-Assisted Laser Desorption/Ionization-Time-of-Flight (MALDI-TOF) MS: This technique has been effectively used for the detection and imaging of angiotensin peptides directly in tissue sections. nih.gov In MALDI imaging, tissue sections are coated with a matrix and analyzed to generate mass spectra from different spatial locations, creating a map of peptide distribution. nih.gov MALDI-TOF/TOF, a tandem MS approach, is used for the structural confirmation of the detected peptides. nih.govacs.org The high-throughput nature of MALDI-TOF makes it suitable for analyzing a large number of samples quickly. nih.gov

Differential Mobility Spectrometry (DMS): DMS, also known as high-field asymmetric waveform ion mobility spectrometry (FAIMS), can be coupled with MS to provide an additional layer of separation. researchgate.net This technique separates ions based on their different mobility in high and low electric fields. researchgate.net For a sample of Angiotensinogen fragment 1-14, DMS can be used to reduce background noise and separate the peptide ions from other components in a mixture, enhancing the signal-to-noise ratio for quantification. researchgate.net

The combination of these MS-based methods allows for both the qualitative identification and quantitative measurement of Angiotensinogen fragment 1-14 and its metabolites in various biological samples.

High-Throughput Peptidomic Profiling in Biological Samples

Peptidomics aims to comprehensively identify and quantify endogenous peptides in a biological sample. High-throughput peptidomic profiling is increasingly being applied to study the complex array of peptides derived from angiotensinogen. This approach often involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze complex peptide mixtures from samples like plasma or tissue extracts. researchgate.netoup.com

In peptidomic studies, advanced bioinformatics tools are used to analyze the large datasets generated by MS to identify and quantify thousands of distinct peptides. researchgate.netoup.com This has enabled the discovery of novel bioactive peptides derived from angiotensinogen. oup.com For instance, peptidomic analysis of human plasma has led to the identification of various cleaved products of proangiotensinogen. oup.com Such high-throughput methods are essential for understanding the full scope of angiotensinogen metabolism and identifying potential new players in the RAS.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation and purification of Angiotensinogen fragment 1-14 and its metabolites prior to their detection and quantification.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method used to separate angiotensin peptides. jpp.krakow.pljpp.krakow.pl In this technique, peptides are separated based on their hydrophobicity. A common setup involves a C18 column with a gradient of an organic solvent like acetonitrile (B52724) in water, with an acid such as formic acid or trifluoroacetic acid as a mobile phase modifier. jpp.krakow.pljpp.krakow.pl HPLC is often coupled with mass spectrometry (LC-MS) for highly sensitive and specific detection. jpp.krakow.plresearchgate.net

Affinity Chromatography: This technique can be used for the specific enrichment of angiotensin peptides from complex biological extracts. nih.gov It involves using antibodies specific to a particular angiotensin peptide that are immobilized on a solid support. nih.gov This allows for the selective capture and purification of the target peptide, which can then be eluted and further analyzed. nih.gov

The table below outlines the key chromatographic techniques and their applications in the study of angiotensin peptides.

Chromatographic TechniquePrinciple of SeparationApplication in Angiotensinogen Fragment 1-14 Studies
Reversed-Phase HPLC Partitioning based on hydrophobicity.Separation of Angiotensinogen fragment 1-14 and its various metabolic products (e.g., Ang I, Ang II, Ang-(1-7)) from each other in a mixture. jpp.krakow.pljpp.krakow.pl
Affinity Chromatography Specific binding between an antibody and its target antigen.Highly selective purification and enrichment of specific angiotensin peptides from complex biological samples like brain extracts. nih.gov
Solid-Phase Extraction (SPE) Partitioning between a solid phase and a liquid phase.Sample clean-up and concentration of angiotensin peptides from biological fluids before LC-MS analysis. jpp.krakow.pl

Molecular Biology and Biochemical Techniques for Pathway Elucidation

Understanding the enzymatic pathways that process Angiotensinogen fragment 1-14 requires a combination of molecular biology and biochemical techniques.

Northern Blotting and Reverse Transcriptase PCR (RT-PCR): These molecular biology techniques are used to detect and quantify angiotensinogen mRNA expression in various tissues. nih.gov This helps to identify the sites of angiotensinogen synthesis, providing a basis for understanding where local RAS activity might occur. nih.gov

In Vitro Incubation Assays: Biochemical assays using tissue homogenates or cultured cells are fundamental to studying the metabolism of Angiotensinogen fragment 1-14. In these experiments, the fragment is incubated with the biological material, and the resulting metabolites are identified and quantified over time, often using LC-MS. jpp.krakow.pljpp.krakow.pl This allows for the characterization of the enzymatic activities present and the identification of the primary metabolic products. For example, such assays have been used to show that in breast cancer cell lines, Angiotensin-(1-7) is a major metabolite when Angiotensinogen fragment 1-14 is used as a substrate. jpp.krakow.pl

Enzyme Assays with Recombinant Proteins: To confirm the role of specific enzymes in the processing of Angiotensinogen fragment 1-14 and its downstream products, assays can be performed using purified recombinant enzymes. This allows for the direct assessment of an enzyme's ability to cleave a particular substrate and can be used to determine kinetic parameters.

These techniques, often used in combination, provide a powerful toolkit for elucidating the complex biochemical pathways involved in the metabolism of Angiotensinogen fragment 1-14 and its role in the Renin-Angiotensin System.

Gene Expression Analysis of Associated Enzymes and Receptors

Gene expression analysis is fundamental to understanding the local regulation of the renin-angiotensin system (RAS), particularly in tissues where Angiotensinogen fragment 1-14 is metabolized. This approach quantifies the messenger RNA (mRNA) transcripts of the enzymes responsible for processing the fragment and the receptors that bind its subsequent peptides. The primary goal is to determine how the expression of these key components is regulated under various physiological and pathological conditions.

Key Methodologies:

Reverse Transcription Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR): These are the most common techniques for this purpose. Total RNA is extracted from cells or tissues of interest and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as a template for PCR amplification using specific primers designed for the genes of interest. qPCR allows for the real-time quantification of the amplification process, providing precise data on the relative or absolute abundance of specific mRNA molecules. nih.gov For instance, studies have used RT-PCR to detect and quantify the mRNA levels of renin, angiotensin-converting enzyme (ACE), ACE2, angiotensin II type 1 receptor (AT1R), and angiotensin II type 2 receptor (AT2R) in various tissues and cell lines. nih.govjpp.krakow.pl

Detailed Research Findings:

Tissue-Specific RAS Expression: Early studies utilized PCR after reverse transcription to demonstrate that the mRNA for angiotensinogen, renin, and ACE are widely expressed across a range of human tissues, including the kidney, adrenal gland, placenta, and saphenous vein. nih.gov This provided the basis for investigating local RAS activity. A competitive PCR assay was developed to quantify renin mRNA, revealing varying concentrations across these tissues, highlighting the sensitivity of this method for small tissue samples. nih.gov

RAS in Cancer Biology: In studies involving breast cancer cell lines, RT-PCR measurements confirmed the presence of mRNA for multiple RAS components. jpp.krakow.pl Research comparing normal breast epithelial cells to different breast cancer cell lines (MCF-7, T-47D, and MDA-MB-231) revealed significant differences in the gene expression of these components. For example, the expression of ACE2 mRNA was found to be significantly lower in all tested cancer cell lines compared to the control, while ACE expression was higher in T-47D and MDA-MB-231 cells. jpp.krakow.pl

Regulation in Renal Cells: In immortalized rat proximal tubular cells, RT-PCR was employed to show that high glucose levels stimulate angiotensinogen gene expression. This effect was inhibited by insulin (B600854), and this inhibitory action was linked to the MAPK signal transduction pathway. oup.com

Table 1: Example of Gene Expression Data in Breast Cancer Cell Lines This table is representative of data that can be generated using qPCR to compare relative gene expression levels.

GeneCell Line: PCS-600 (Control)Cell Line: MCF-7Cell Line: T-47DCell Line: MDA-MB-231
ACEBaseline↓ Lower↑ Higher↑ Higher
ACE2Baseline↓ Significantly Lower↓ Significantly Lower↓ Significantly Lower
AT1RBaseline↑ Higher↓ Lower↑ Higher
AT2RBaseline↑ Higher↓ Lower↑ Higher

Protein-Protein Interaction Studies

Understanding the function of the RAS peptides derived from Angiotensinogen fragment 1-14 necessitates studying the interactions of their receptors, such as AT1R, with other proteins. These interactions are crucial for initiating signal transduction, as well as for receptor regulation, trafficking, and dimerization, which can significantly alter cellular responses.

Key Methodologies:

Affinity Purification and Mass Spectrometry: This powerful combination is used to identify novel protein binding partners. A "bait" protein (e.g., a receptor or a specific domain) is used to pull down its interacting "prey" proteins from a cell lysate. The captured proteins are then identified using mass spectrometry. This approach was used to identify glyceraldehyde 3-phosphate dehydrogenase (GAPDH) as a protein that binds to the 3'-untranslated region (3'-UTR) of the AT1R mRNA, thereby regulating its expression. oup.com

Co-immunoprecipitation (Co-IP): This is a standard method to verify protein-protein interactions within a cell. An antibody targeting a known protein is used to pull down that protein, and any interacting partners are pulled down with it. These partners are then detected by Western blotting.

Bioluminescence Resonance Energy Transfer (BRET): BRET is a sophisticated technique used to study protein-protein interactions in living cells. It relies on the non-radiative transfer of energy between a donor luciferase and an acceptor fluorescent protein, which are fused to the two proteins of interest. An energy transfer, detected as light emission from the acceptor, occurs only when the two proteins are in very close proximity, indicating a direct interaction. nih.gov

Yeast Two-Hybrid System: This genetic method screens for protein interactions by using a transcription factor that is split into a DNA-binding domain and an activation domain. The "bait" and "prey" proteins are fused to these respective domains. An interaction between the bait and prey reconstitutes the transcription factor, activating a reporter gene.

Detailed Research Findings:

AT1R Interacting Proteins: The AT1R is known to interact with a host of proteins that modulate its function. The AT1R-associated protein (AGTRAP) binds to the receptor's carboxyl-terminal domain and is known to inhibit angiotensin-dependent hypertension. frontiersin.org Other identified interacting partners for AT1R include the Mas receptor (forming a heterodimer), β-arrestin 1 (involved in receptor desensitization), and filamin-A. genecards.org

Receptor Heterodimerization: Receptors of the RAS can physically associate to form heterodimers, which can lead to novel signaling properties. For example, the AT1 receptor has been shown to form heterodimers with the AT2 receptor and the bradykinin (B550075) B2 receptor, resulting in altered G-protein activation. oatext.com

Identification of Regulatory Proteins: STRING database analysis has identified the top genes related to AGTRAP, including AGTR1, JAK2, RAF1, and various calcium/calmodulin-dependent protein kinases (CAMKs), suggesting a complex interaction network. frontiersin.org

Table 2: Selected Interacting Partners of the Angiotensin II Type 1 Receptor (AT1R)

Interacting ProteinFunction of InteractionMethod of Identification/Confirmation
AGTRAPInhibits AT1R signaling, reduces hypertensionYeast Two-Hybrid, Co-IP
β-arrestin 1 (ARRB1)Mediates receptor desensitization and internalizationCo-IP, BRET
Mas Receptor (MAS1)Forms heterodimer, potentially altering signalingCo-IP, BRET
Filamin-A (FLNA)Links receptor to cytoskeleton, affects signalingCo-IP
Bradykinin B2 ReceptorForms heterodimer, increases G-protein activationCo-IP, FRET

Signal Transduction Pathway Mapping (e.g., Western Blot, Immunofluorescence)

Once a downstream product of Angiotensinogen fragment 1-14, such as Angiotensin II, binds to its receptor, it triggers a cascade of intracellular events known as signal transduction. Mapping these pathways is essential to connect receptor activation to a final cellular response, such as proliferation, inflammation, or contraction.

Key Methodologies:

Western Blot (Immunoblotting): This is the most widely used technique for mapping signaling pathways. It allows for the detection and quantification of specific proteins in a sample. Crucially, by using antibodies that recognize specific post-translational modifications, such as phosphorylation, Western blotting can measure the activation state of key signaling proteins like kinases. For example, studies have used Western blotting to measure the total protein levels of AT1R and AT2R and to detect the phosphorylation (activation) of kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, such as MEK1/2 and ERK1/2 (p44/42). jpp.krakow.ploup.com

Immunofluorescence (IF) and Immunohistochemistry (IHC): These imaging techniques use antibodies conjugated to fluorescent dyes (IF) or enzymes (IHC) to visualize the location of proteins within a cell or tissue. This provides critical spatial information, showing whether a receptor is on the cell surface or internalized, or if a signaling protein translocates to the nucleus upon activation.

Kinase Activity Assays: These are in vitro assays that directly measure the enzymatic activity of a specific kinase, often by quantifying the phosphorylation of a known substrate.

Calcium Imaging: Since Ang II binding to AT1R often leads to the release of intracellular calcium, fluorescent dyes that change their emission intensity upon binding calcium are used to visualize and measure these changes in living cells, providing a direct readout of Gq/11 pathway activation. nih.gov

Detailed Research Findings:

AT1R-Mediated Pathways: The AT1R is a G-protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C-β, resulting in the generation of inositol (B14025) trisphosphate (which mobilizes intracellular calcium) and diacylglycerol (which activates protein kinase C [PKC]). nih.gov These pathways are linked to vasoconstriction and aldosterone (B195564) release. nih.govnih.gov

MAPK Pathway Activation: The AT1R can also activate various MAPK pathways, including the extracellular signal-regulated kinases (ERK1/2), p38MAPK, and JNK. nih.gov In a study on rat kidney cells, insulin was shown to activate the phosphorylation of MEK1/2 and p44/42 MAP kinase; this pathway was demonstrated via Western blot to be responsible for insulin's inhibitory effect on angiotensinogen gene expression. oup.com

Receptor Protein Expression: In breast cancer research, Western blot analysis demonstrated that while mRNA levels for receptors could be variable, the actual protein expression of both AT1R and AT2R was significantly higher in all tested cancer cell lines compared to control cells, highlighting the importance of measuring protein in addition to gene expression. jpp.krakow.pl

Table 3: Key Signaling Events Downstream of AT1R Activation

Signaling PathwayKey Protein/EventMethod of DetectionCellular Response
Gq/11 PathwayPhospholipase C-β activationEnzyme activity assayVasoconstriction, Hormone Secretion
Gq/11 PathwayIntracellular Ca2+ releaseCalcium imaging (e.g., Fura-2)Enzyme activation, Contraction
Gq/11 PathwayProtein Kinase C (PKC) activationKinase activity assay, Western Blot (for downstream targets)Gene expression, Cell growth
MAPK PathwayERK1/2 (p44/42) phosphorylationWestern Blot (anti-phospho-ERK)Cell proliferation, Differentiation
MAPK Pathwayp38MAPK phosphorylationWestern Blot (anti-phospho-p38)Inflammation, Apoptosis

Future Directions and Therapeutic Prospects of Angiotensinogen Fragment 11 14 Research

Elucidation of Endogenous Production and Precise Regulation of Angiotensinogen (B3276523) Fragment 1-14 in vivo

The precise mechanisms governing the endogenous production and regulation of Angiotensinogen fragment 1-14 are not yet fully understood. While Angiotensinogen is primarily synthesized in the liver, its cleavage to form various angiotensin peptides occurs in different tissues, suggesting a complex local regulation. mdpi.comnih.gov The formation of Angiotensinogen fragment 1-14 is a critical initial step in the renin-angiotensin system (RAS) cascade. rsc.org Studies have shown that this fragment can be further metabolized to produce Angiotensin-(1-12), particularly in vascular tissues like the rat aorta. jpp.krakow.plresearchgate.net This conversion appears to be a significant pathway for local angiotensin generation. jpp.krakow.pl The factors that regulate the specific cleavage of Angiotensinogen to yield the 1-14 fragment in vivo remain an active area of investigation. It is known that Angiotensin II can stimulate angiotensinogen mRNA levels in the kidney, creating a potential positive feedback loop. nih.gov Furthermore, conditions such as inflammation, pregnancy, and increased salt intake can elevate circulating and tissue levels of angiotensinogen, which may, in turn, influence the production of its fragments. jpp.krakow.pl Future research is necessary to identify the specific enzymes and regulatory pathways responsible for the in vivo generation of Angiotensinogen fragment 1-14 and to understand how these processes are altered in various physiological and pathological states.

Role of Angiotensinogen Fragment 1-14 in Pathological Feedback Loops within the RAS

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is implicated in numerous diseases. nih.govplos.orgphysiology.org Angiotensinogen fragment 1-14, as the initial product of Angiotensinogen cleavage, is positioned at the start of this cascade and may play a role in pathological feedback loops. rsc.org For example, elevated levels of Angiotensin II, a downstream product, can increase the expression of angiotensinogen, potentially leading to a self-perpetuating cycle of RAS activation. nih.gov This feedback loop could be particularly relevant in conditions like hypertension and heart failure, where the RAS is chronically activated. nih.gov

In disease states, alternative pathways for angiotensin II formation that bypass the traditional renin- and ACE-dependent steps may become more prominent. jpp.krakow.pljpp.krakow.pl The conversion of Angiotensinogen fragment 1-14 to Angiotensin-(1-12) and its subsequent metabolism represents one such alternative pathway. jpp.krakow.plplos.org In human atrial tissue, for instance, chymase can efficiently convert Angiotensin-(1-12) to Angiotensin II. plos.org This suggests that in certain pathological contexts, the generation of Angiotensinogen fragment 1-14 could initiate a cascade that contributes to tissue-specific RAS overactivation, independent of systemic renin levels. plos.org Further research is needed to delineate the precise contribution of the Angiotensinogen fragment 1-14-initiated pathways to the pathological feedback loops that drive cardiovascular and renal diseases.

Diagnostic and Prognostic Biomarker Potential for Specific Conditions

There is emerging interest in the use of Angiotensinogen and its fragments as biomarkers for various diseases. Urinary angiotensinogen has shown promise as a prognostic biomarker for severe acute kidney injury (AKI) following cardiac surgery. nih.gov Elevated levels of the urinary angiotensinogen/creatinine ratio were associated with adverse outcomes in patients with AKI. nih.gov Similarly, urinary angiotensinogen is being explored as an early biomarker for diabetic nephropathy. mdpi.com

Given that Angiotensinogen fragment 1-14 is a direct product of the initial step in the RAS cascade, its levels in biological fluids could reflect the rate of RAS activation. Therefore, this fragment could potentially serve as a more specific or earlier biomarker for conditions characterized by RAS dysregulation, such as certain types of hypertension, heart failure, or kidney disease. nih.govmedsci.org Studies investigating the expression of RAS-related genes have identified angiotensinogen (AGT) as having moderate diagnostic accuracy for oral squamous cell carcinoma. medsci.org Future research should focus on developing sensitive and specific assays for Angiotensinogen fragment 1-14 and evaluating its clinical utility as a diagnostic or prognostic marker in various pathological conditions.

Development of Pharmacological Modulators Targeting its Formation, Degradation, or Receptor Interactions

The central role of the renin-angiotensin system in cardiovascular disease has made it a prime target for pharmacological intervention. rsc.org Current therapies largely focus on inhibiting angiotensin-converting enzyme (ACE) or blocking the AT1 receptor. rsc.orgahajournals.org However, the development of drugs that target earlier steps in the RAS cascade, such as the formation of Angiotensinogen fragment 1-14, could offer new therapeutic strategies.

One approach is to inhibit the production of angiotensinogen itself. Zilebesiran, an siRNA therapeutic, targets angiotensinogen synthesis in the liver and has been shown to effectively lower blood pressure. imrpress.com Another strategy could be to develop small molecules or biologicals that specifically block the enzymatic cleavage of Angiotensinogen to its 1-14 fragment.

Furthermore, modulating the degradation of Angiotensinogen fragment 1-14 to influence the balance between different angiotensin peptides is another potential therapeutic avenue. For example, promoting its conversion to the beneficial peptide Angiotensin-(1-7) could be a desirable outcome. nih.gov While Angiotensinogen fragment 1-14 itself is not known to have a specific receptor, understanding its interactions with various enzymes and downstream receptors of its metabolites is crucial for developing modulators that can fine-tune the activity of the RAS. nih.govahajournals.org

Integration with Systems Biology and Network Pharmacology Approaches

The complexity of the renin-angiotensin system, with its multiple peptides, enzymes, and receptors, makes it an ideal candidate for analysis using systems biology and network pharmacology. iaees.orgresearchgate.netfrontiersin.orgresearchgate.netfrontiersin.org These approaches move beyond the traditional one-drug, one-target paradigm to consider the intricate network of interactions within a biological system. researchgate.net By integrating high-throughput data from genomics, proteomics, and metabolomics, systems biology can create comprehensive models of the RAS. researchgate.net

Network pharmacology can then be used to analyze these models to identify key nodes and pathways that are critical for disease development and to predict the effects of pharmacological interventions. iaees.orgfrontiersin.org Applying these approaches to the study of Angiotensinogen fragment 1-14 could help to:

Identify the complete network of enzymes and pathways involved in its formation and degradation.

Predict its downstream effects on various signaling pathways.

Identify novel drug targets within this network. researchgate.net

Simulate the effects of potential pharmacological modulators on the entire RAS network.

This integrated approach will be essential for understanding the multifaceted role of Angiotensinogen fragment 1-14 and for developing more effective and targeted therapies. frontiersin.org

Comparative Studies across Different Species and Physiological States

To fully understand the physiological and pathological significance of Angiotensinogen fragment 1-14, comparative studies across different species and in various physiological states are essential. Research has already demonstrated species-specific differences in the RAS. For instance, studies on rat aorta have been instrumental in identifying the formation of Angiotensin-(1-12) from Angiotensinogen fragment 1-14. jpp.krakow.plresearchgate.net

Further comparative studies could reveal evolutionary adaptations in the regulation and function of this initial part of the RAS cascade. Investigating the levels and metabolism of Angiotensinogen fragment 1-14 in different physiological states, such as pregnancy, aging, and exercise, could provide insights into its role in normal physiology. jpp.krakow.pl Similarly, studying its dynamics in various disease models across different species will help to elucidate its contribution to pathophysiology and to identify the most appropriate animal models for preclinical drug development. These comparative analyses will be crucial for translating basic research findings into clinically relevant knowledge.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.